molecular formula C7H2Br2ClFO B12090072 3,5-Dibromo-2-fluorobenzoyl chloride CAS No. 497181-26-7

3,5-Dibromo-2-fluorobenzoyl chloride

Cat. No.: B12090072
CAS No.: 497181-26-7
M. Wt: 316.35 g/mol
InChI Key: QJGWDMJYFVQSSW-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a fluorine atom at the 2 position. This compound is of interest in various chemical syntheses due to its reactive acyl chloride group and the presence of halogen substituents, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-fluorobenzoyl chloride can be synthesized through several methods, typically involving the halogenation of a precursor compound followed by acylation. One common method involves the bromination of 2-fluorobenzoic acid to introduce bromine atoms at the 3 and 5 positions. This is followed by the conversion of the carboxylic acid group to an acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Reaction Steps:

    Bromination: 2-Fluorobenzoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3,5-dibromo-2-fluorobenzoic acid.

    Acylation: The resulting dibromo-fluorobenzoic acid is then reacted with thionyl chloride or oxalyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-fluorobenzoyl chloride undergoes various chemical reactions, primarily involving its acyl chloride group. These reactions include:

    Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3,5-dibromo-2-fluorobenzoic acid.

    Reduction: The compound can be reduced to the corresponding benzaldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Pyridine or triethylamine for nucleophilic substitution.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Benzoic Acid: Formed by hydrolysis.

Scientific Research Applications

3,5-Dibromo-2-fluorobenzoyl chloride is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of bromine and fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Molecular Targets and Pathways

    Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, affecting their activity.

    Receptors: It may interact with specific receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

3,5-Dibromo-2-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides to highlight its uniqueness:

    3,5-Dichloro-2-fluorobenzoyl chloride: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    3,5-Dibromo-4-fluorobenzoyl chloride: Fluorine atom at the 4 position, which can alter the compound’s electronic properties and reactivity.

    2,4-Dibromo-3-fluorobenzoyl chloride:

These comparisons underscore the importance of the specific substitution pattern in determining the compound’s properties and uses.

Properties

IUPAC Name

3,5-dibromo-2-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGWDMJYFVQSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290026
Record name 3,5-Dibromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497181-26-7
Record name 3,5-Dibromo-2-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497181-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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